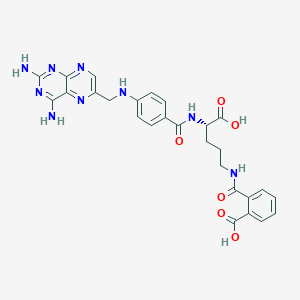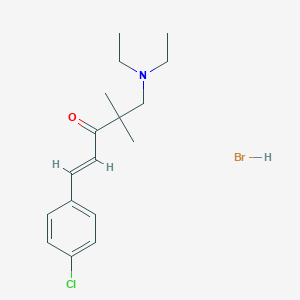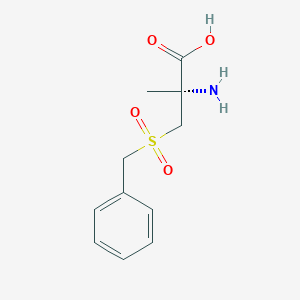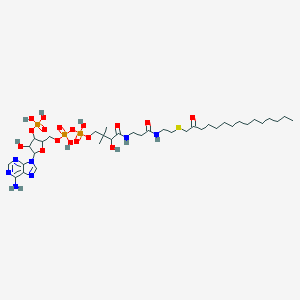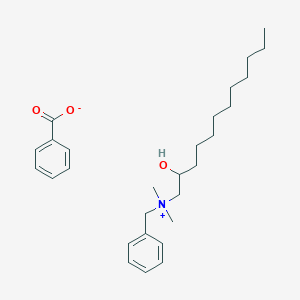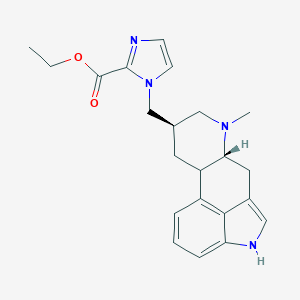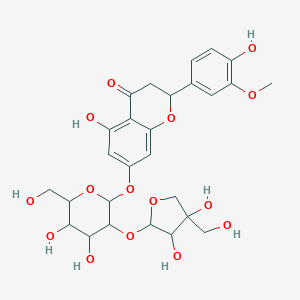
Viscumneoside III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Viscumneoside III is a dihydroflavone O-glycoside . It is a potent tyrosinase inhibitor with an IC50 of 0.5 mM . It has been found to have anti-angina pectoris properties .
Synthesis Analysis
The initial HPLC analysis of the crude ethanol extract revealed that this compound and homoflavoyadorinin B were the two major compounds at the retention times of 15.923 and 33.010 min, respectively .Molecular Structure Analysis
This compound has a molecular formula of C27H32O15 . Its average mass is 596.534 Da and its monoisotopic mass is 596.174133 Da .Chemical Reactions Analysis
This compound is a major compound in the microwave-assisted hydrolysis of glycoside extract from Korean mistletoe in acidic condition .Physical And Chemical Properties Analysis
This compound has a molecular formula of C27H32O15 . Its average mass is 596.534 Da and its monoisotopic mass is 596.174133 Da . It has 9 defined stereocentres .Wissenschaftliche Forschungsanwendungen
Anti-Angina Pectoris Applications : The first total synthesis of Viscumneoside III was achieved, demonstrating its potential as an anti-angina pectoris dihydroflavone O-glycoside (Lei Zou et al., 2018).
Therapeutic Potential in Skin Rash : this compound, isolated from Viscum album, was found to regulate MCP-1 production, suggesting potential therapeutic applications in suppressing erlotinib-induced skin toxicity (H. Choi et al., 2022).
Cytotoxic Effects on Human Lymphocytes : Research on Viscum album L. extracts, containing this compound, has shown cytotoxic properties towards human lymphocytes through the induction of apoptosis (A. Büssing et al., 1996).
Anti-Tyrosinase Activity : this compound exhibited significant inhibition of tyrosinase, suggesting its potential use in skin whitening cosmetics (Cheolson Park et al., 2016).
Inhibitory Effects on Osteoclast Formation : Studies on Viscum coloratum, including this compound, have shown inhibitory effects on the formation of osteoclast-like multinucleated cells, indicating potential applications in anti-osteoporosis drugs (Na Han et al., 2011).
Effects on Bone Resorption : The ethyl acetate fraction from Viscum coloratum, containing this compound, was found to inhibit the formation of osteoclast-like cells and showed antiosteoporotic activity in vivo (Jun Yin et al., 2008).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
118985-27-6 |
|---|---|
Molekularformel |
C27H32O15 |
Molekulargewicht |
596.5 g/mol |
IUPAC-Name |
(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-6,16,19,21-26,28-31,33-36H,7-10H2,1H3/t16-,19+,21+,22-,23+,24-,25+,26-,27+/m0/s1 |
InChI-Schlüssel |
BYALYZGUSBVZQP-XJBIVIJWSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |
Synonyme |
homoeriodictyol-7-O-apiosyl-(1-2)-glucopyranoside viscumneoside III |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



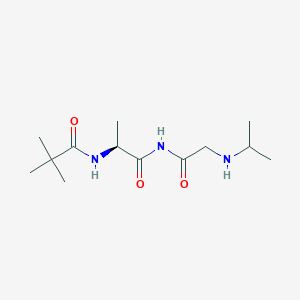
![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)
![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)
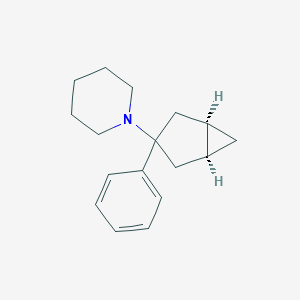
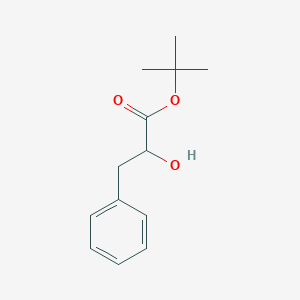
![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
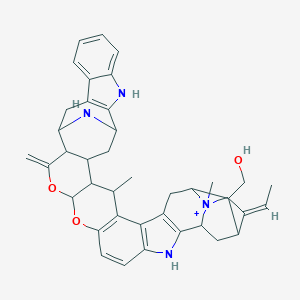
![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)
